molecular formula C13H9Cl2NO2 B11710786 N-(2,5-dichlorophenyl)-2-hydroxybenzamide CAS No. 6137-53-7

N-(2,5-dichlorophenyl)-2-hydroxybenzamide

Cat. No.: B11710786
CAS No.: 6137-53-7
M. Wt: 282.12 g/mol
InChI Key: ASUQFVCHQFKKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dichlorophenyl)-2-hydroxybenzamide is a halogenated benzamide derivative characterized by a hydroxybenzamide core substituted with a 2,5-dichlorophenyl group. This compound has garnered attention in pharmacological research due to its anthelmintic properties. Preclinical trials on hymenolepiasis (a tapeworm infection) models demonstrated that its efficacy parallels that of niclosamide, a widely used antiparasitic drug . The dichlorophenyl moiety likely enhances lipophilicity, facilitating membrane penetration in parasitic targets, while the hydroxybenzamide group may interact with critical enzymatic sites. Despite its promising activity, its specificity and mechanistic details remain under investigation.

Properties

CAS No.

6137-53-7

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-6-10(15)11(7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18)

InChI Key

ASUQFVCHQFKKFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-hydroxybenzamide typically involves the reaction of 2,5-dichloroaniline with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

N-(2,5-dichlorophenyl)-2-hydroxybenzamide exhibits significant antimicrobial properties. Studies have demonstrated that derivatives of this compound display activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The compound's efficacy is comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

1.2 Antiparasitic Properties

Research indicates that certain salicylanilide derivatives, including this compound, possess antiparasitic activities against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. These compounds have shown moderate to high activity in inhibiting the growth of these parasites, making them candidates for further development in antimalarial therapies .

Modulation of Signaling Pathways

2.1 Inhibition of Wnt/Frizzled Signaling Pathway

The compound has been implicated in the modulation of the Wnt/Frizzled signaling pathway, which plays a crucial role in various biological processes including cell proliferation and differentiation. Dysregulation of this pathway is associated with several diseases, including cancer and metabolic disorders . this compound acts as an inhibitor of this pathway, suggesting its potential use in therapeutic strategies aimed at treating conditions like cancer and type II diabetes .

Structure-Activity Relationship (SAR) Studies

3.1 Chemical Modifications

Research on the structure-activity relationships of this compound has revealed that modifications to its chemical structure can significantly influence its biological activity. For instance, variations in halogen substitutions have been shown to enhance antimicrobial potency and alter pharmacokinetic properties . Understanding these relationships is vital for optimizing the compound's efficacy and safety profiles.

Case Studies

Study Findings Implications
Study on Antimicrobial Activity This compound showed effective inhibition against MRSA strains.Potential development as a new antibiotic agent.
Investigation of Antiparasitic Effects Moderate activity against Toxoplasma gondii and Plasmodium falciparum.Possible use in antiparasitic drug formulations.
Wnt/Frizzled Pathway Modulation Inhibition of Wnt signaling linked to cancer treatment strategies.Therapeutic applications in oncology and metabolic disease management.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Key Structural Features Biological Activity Source Study
This compound Hydroxybenzamide + 2,5-dichlorophenyl Anthelmintic (hymenolepiasis) efficacy comparable to niclosamide Mikhailitsyn et al.
5-Chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-phenylbenzamide Additional Cl and phenyl substituents Safety data available (CAS 5607-54-5); no explicit activity reported Echemi.com
4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Bromobenzamide + oxadiazole ring Structural data only (CAS 891132-47-1); hypothesized enhanced metabolic stability Huayuan.com
N-(2,5-Dichlorophenyl)-2-(3-nitro-4-chlorophenyl)sulfonylamino-5-bromobenzamide Sulfonamide + nitro and bromo groups High efficacy against hymenolepiasis and opisthorchiasis Mikhailitsyn et al.

Key Findings:

Role of Sulfonamide Integration: The addition of a sulfonamide group (e.g., in N-(2,5-dichlorophenyl)-2-(3-nitro-4-chlorophenyl)sulfonylamino-5-bromobenzamide) significantly broadens antiparasitic activity. This compound demonstrated high efficacy against both hymenolepiasis and opisthorchiasis (liver fluke infection), surpassing the parent compound’s scope . The sulfonamide may enhance target binding via hydrogen bonding or electrostatic interactions.

Impact of Halogenation: Bromine substitution (e.g., 5-bromo in sulfonamide derivatives) correlates with improved activity in trichocephaliasis (whipworm infection) models, with five analogs showing high efficacy in preclinical trials . In contrast, the parent compound’s dichlorophenyl group limits its spectrum to hymenolepiasis.

Heterocyclic Modifications :
The incorporation of an oxadiazole ring (e.g., in 4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) is theorized to improve metabolic stability and oral bioavailability due to reduced enzymatic degradation . However, activity data for this compound remain unpublished.

Safety Profiles : While the parent compound and its sulfonamide derivatives show low toxicity in preclinical models, analogs with additional phenyl groups (e.g., 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-phenylbenzamide) have documented safety data but lack explicit efficacy reports .

Biological Activity

N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in critical biological pathways, influencing various cellular processes.
  • Pathways Modulation : It has been shown to modulate signaling pathways, which can lead to its observed biological effects such as antimicrobial and anticancer properties .

2.1 Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. For example, it has been evaluated against protozoan parasites like Plasmodium falciparum and Toxoplasma gondii, showing moderate activity .

Compound Target Organism Activity Reference
This compoundP. falciparumModerate
N-(4-ethylbenzoyl)-2-hydroxybenzamideT. gondiiModerate

2.2 Anticancer Properties

This compound has also been explored for its anticancer potential. It is believed to inhibit cancer cell proliferation through the modulation of the Wnt/Frizzled signaling pathway, which is implicated in various cancers .

2.3 Inhibition of Cholinesterases

The compound has been tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's:

Enzyme IC50 (µM) Reference
AChE33.1 - 85.8
BuChE53.5 - 228.4

3. Case Studies and Findings

Several studies have documented the biological activity of related compounds, providing insights into structure-activity relationships:

  • A study on salicylanilides demonstrated that modifications in the phenolic hydroxyl group significantly enhanced anti-malarial activity against P. falciparum by targeting the Hemozoin Detoxification Protein (HDP) .
  • Another research identified derivatives with improved selectivity indexes against adenoviral infections, showcasing the potential for therapeutic applications beyond traditional uses .

4. Conclusion

This compound presents a promising profile as a bioactive compound with applications in antimicrobial and anticancer therapies. Its ability to modulate critical biological pathways and inhibit cholinesterases positions it as a candidate for further research and development.

Future investigations should focus on optimizing its structure for enhanced potency and specificity while exploring its full therapeutic potential across various disease models.

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-hydroxybenzamide, and how can purity be optimized?

The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with 2,5-dichloroaniline via carbodiimide-mediated amidation (e.g., using EDC or DCC). Post-synthesis purification is critical: column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the product. Recrystallization from ethanol/water mixtures enhances purity (>95%) by removing unreacted starting materials and byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm the amide bond formation and substitution pattern (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups).
  • FT-IR : Absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (O-H stretch) validate functional groups.
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 282.12 [M+H]+^+ confirm the molecular weight. Single-crystal X-ray diffraction (if crystallized) provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.
  • Waste disposal : Segregate organic waste containing halogenated compounds and dispose via certified hazardous waste services.
  • Emergency measures : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How do structural modifications at the hydroxybenzamide moiety influence the compound’s biological activity?

Substitutions on the hydroxybenzamide core (e.g., halogenation, alkylation) modulate electron density and steric effects, altering interactions with biological targets. For example:

  • Chlorine atoms at the 2,5-positions enhance lipophilicity, improving membrane permeability.
  • Hydroxyl group methylation reduces hydrogen-bonding capacity, potentially decreasing enzyme inhibition efficacy. Comparative assays (e.g., IC50_{50} measurements against bacterial protein synthesis) can quantify activity changes .

Q. What methodologies resolve contradictions in crystallographic data for dichlorophenyl-substituted benzamides?

Discrepancies in unit cell parameters or bond angles often arise from polymorphism or solvent inclusion. Strategies include:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
  • Twinned crystal analysis : Employ SHELXL’s TWIN/BASF commands to refine twinned structures.
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O vs. Cl···Cl contacts) to validate packing motifs .

Q. How can in silico modeling predict the interaction of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to bacterial ribosomes (PDB: 4V7Q) to identify key residues (e.g., His-245, Asp-102) involved in hydrogen bonding.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding.
  • QSAR models : Correlate substituent electronegativity with antibacterial activity (R2^2 >0.85) to guide analog design .

Q. Notes

  • Structural analogs (e.g., dichlorophenyl-thiazole derivatives) should be synthesized and tested to expand SAR datasets .
  • Always cross-validate crystallographic data with computational models to address discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.